2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide

Paraoxonase 1 inhibition Cardiovascular research Enzyme inhibition

Researchers requiring a reactive heterocyclic core for derivatization often face limited commercial access to bifunctional scaffolds. This compound resolves that gap by providing a benzothiazole core with a free acetohydrazide group for hydrazone formation. - Enables synthesis of sulfonamide derivatives with demonstrated biological activity (e.g., IC50 of 3.25 μM against PON1). - Suitable for generating antimicrobial hydrazone libraries (MIC range: 25-200 µg/mL). - Supplied with verified purity for reproducible structure-activity relationship studies and DFT calculations.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
Cat. No. B12183507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NN
InChIInChI=1S/C9H9N3O2S/c10-11-8(13)5-12-6-3-1-2-4-7(6)15-9(12)14/h1-4H,5,10H2,(H,11,13)
InChIKeyXGSZDHKEBSXMHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide Scaffold Overview


2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide (CAS 97420-38-7) is a heterocyclic organic compound featuring a benzothiazole core functionalized with an acetohydrazide moiety [1]. Its reactive hydrazide group enables facile derivatization, making it a versatile scaffold for constructing hydrazone-based or heterocyclic systems . The benzothiazole component contributes to potential bioactivity, often explored in medicinal chemistry for antimicrobial, anti-inflammatory, and anticancer properties [1].

1
Hydrazone-based library synthesis via reactive hydrazide group
2
Benzothiazole core for medicinal chemistry scaffold derivatization
3
Reported class-level bioactivity context for antimicrobial and FAAH inhibitor design

2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide Irreplaceable Advantages


The presence of both the benzothiazole core and the free acetohydrazide group defines the unique reactivity profile of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide [1]. Generic substitution with other benzothiazole derivatives lacking the hydrazide functionality would compromise the compound's ability to participate in hydrazone formation or other derivatization reactions essential for generating diverse chemical libraries [2]. Furthermore, the specific substitution pattern on the benzothiazole ring influences the electronic properties and biological interactions, making direct replacement with unsubstituted or differently substituted analogs invalid for structure-activity relationship studies [3].

Hydrazide Generic benzothiazole derivatives without the free acetohydrazide group cannot form hydrazones, limiting library diversification.
Substitution Different ring substitution patterns alter electronic properties and may shift biological interaction profiles in SAR studies.
Core Benzoxazole analogs exhibit different electrochemical behavior (DFT), making direct substitution invalid for redox-dependent applications.

2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide Quantitative Evidence


PON1 Inhibition via N'-Sulfonyl Derivatization

Derivatization of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide to N'-(naphthalen-2-ylsulfonyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide yields a potent inhibitor of Paraoxonase 1 (PON1), a key enzyme in cardiovascular health [1]. This derivative demonstrates an IC50 of 3.25 ± 0.107 μM and a Ki of 4.5 ± 0.0527 μM against PON1, establishing a clear activity benchmark for the scaffold [2].

PON1 Inhibition
Reported
N'-sulfonyl derivative: IC50 = 3.25 ± 0.107 μM, Ki = 4.5 ± 0.0527 μM vs parent (no activity)
Supports PON1-targeted inhibitor design using this scaffold
In vitro purified human serum PON1 assay
Paraoxonase 1 inhibition Cardiovascular research Enzyme inhibition

Distinct Electrochemical Properties via DFT

Density Functional Theory (DFT) analysis of sulfonamide derivatives derived from 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide reveals distinct electrochemical properties compared to benzoxazole analogs [1]. Specifically, the N'-(naphthalen-2-ylsulfonyl) benzothiazole derivative shows the highest potential for electron exchange, whereas the corresponding benzoxazole derivative is predicted to have the highest chemical stability [2].

Electrochemical DFT
Reported
Benzothiazole derivative: highest electron exchange potential; benzoxazole analog: highest chemical stability
Differentiates benzothiazole vs benzoxazole scaffold redox behavior
B3LYP/6-311G(d,p) level DFT calculations
DFT calculations Electrochemical properties Computational chemistry

Hydrazone Derivatization for Broad-Spectrum Activity

The acetohydrazide group of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide allows for the synthesis of diverse hydrazone derivatives, which have been reported to exhibit antimicrobial and antioxidant activities [1]. While the parent compound itself lacks direct reported activity data, benzothiazole-hydrazone analogs have shown MIC values ranging from 25 to 200 µg/mL against various bacterial and fungal strains [2].

Hydrazone Antimicrobial
Class-level
Hydrazone derivatives: reported MIC 25–200 µg/mL against various bacterial and fungal strains
Class-level inference from benzothiazole-hydrazone analogs
No direct MIC data for parent scaffold
Hydrazone derivatives Antimicrobial Antioxidant

Selective FAAH Inhibitor Scaffold

Benzothiazole-based compounds, structurally related to 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide, have been identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH) [1]. Lead compound 3 (a benzothiazole analog) showed exceptional selectivity and no off-target activity in rat tissue activity-based protein profiling (ABPP) [2].

FAAH Inhibitor Scaffold
Class-level
Benzothiazole analogs: reported potent and selective FAAH inhibition with no off-target activity in ABPP
Class-level inference for FAAH inhibitor design context
No direct FAAH data for parent scaffold
FAAH inhibition Endocannabinoid system Pain research

2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide Key Applications


PON1 Inhibitors for Cardiovascular Research

Utilize 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide as a starting material to synthesize sulfonamide derivatives, such as N'-(naphthalen-2-ylsulfonyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide, which demonstrates an IC50 of 3.25 μM against PON1 [1]. This application is directly supported by the quantitative inhibition data and molecular docking studies [2].

Hydrazone Libraries for Antimicrobial Screening

Employ the reactive hydrazide group to generate a diverse library of hydrazone derivatives for antimicrobial screening. Benzothiazole-hydrazone analogs have shown MIC values ranging from 25 to 200 µg/mL against various pathogens, providing a basis for structure-activity relationship studies [3].

Selective FAAH Inhibitor Optimization

Leverage the benzothiazole core as a starting point for designing potent and selective FAAH inhibitors, as evidenced by the exceptional selectivity profile of structurally related benzothiazole analogs in ABPP assays [4]. This is particularly relevant for research into pain, inflammation, and the endocannabinoid system.

Computational Electrochemical Property Analysis

Use 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetohydrazide and its derivatives in DFT calculations to predict electrochemical behavior, distinguishing the benzothiazole scaffold from benzoxazole analogs in terms of electron exchange potential and chemical stability [5].

Application
Selection Property
Validation Focus
PON1 inhibitor design research
Hydrazide derivatization capability
PON1 inhibitory activity and SAR profiling
Antimicrobial screening studies
Hydrazone formation reactivity
MIC panel against bacterial and fungal strains
Endocannabinoid system research
Benzothiazole core selectivity context
FAAH inhibition and off-target profiling
Electronic property prediction
Computed redox and stability parameters
Scaffold-specific electrochemical behavior assessment
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